molecular formula C20H17N3 B8671588 1-allyl-2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile

1-allyl-2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No. B8671588
M. Wt: 299.4 g/mol
InChI Key: XSMXRLMOINREOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07358250B2

Procedure details

A solution of benzoin (6.81 g, 32.1 mmol), allylamine (2 g, 35 mmol) and p-toulenesulfonic acid monohydrate (20 mg, cat.) in toluene (100 mL) was heated to 80° C. for 5 minutes. Malononitrile (2.12 g, 32.1 mmol) was then added and the reaction mixture was heated to reflux for 3 hours using a reflux condenser fitted with a Dean-Stark trap. The solution was then cooled, diluted with ethyl acetate (100 mL), extracted with sodium bicarbonate (conc., aq., 50 mL), hydrochloric acid (0.5 N, aq., 50 mL) and water (50 mL), dried, filtered and the filtrate was concentrated under reduced pressure. Chromatography (SiO2, ethyl acetate:hexane 1:2) afforded the title compound as a pale brown solid.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:17]([NH2:20])[CH:18]=[CH2:19].[C:21](#[N:25])[CH2:22][C:23]#[N:24]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:17]([N:20]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:22]([C:23]#[N:24])=[C:21]1[NH2:25])[CH:18]=[CH2:19]

Inputs

Step One
Name
Quantity
6.81 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C)N
Name
monohydrate
Quantity
20 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.12 g
Type
reactant
Smiles
C(CC#N)#N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with sodium bicarbonate (conc., aq., 50 mL), hydrochloric acid (0.5 N, aq., 50 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(=C(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)C#N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.